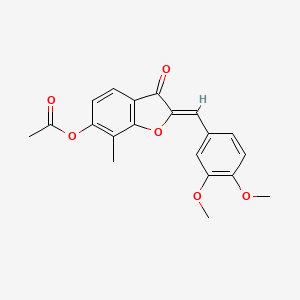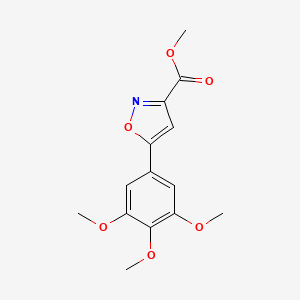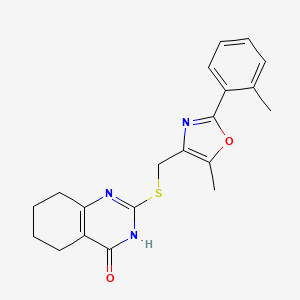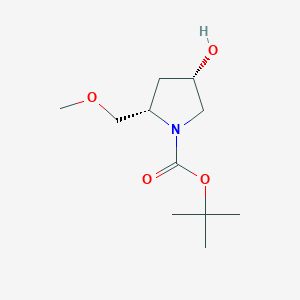![molecular formula C12H12N2O2S B2401877 Methyl 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoate CAS No. 2248379-44-2](/img/structure/B2401877.png)
Methyl 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoate is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties .
Vorbereitungsmethoden
The synthesis of Methyl 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoate typically involves the reaction of 4-methyl-1,3-thiazol-2-amine with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final product formation .
Analyse Chemischer Reaktionen
Methyl 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to produce reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its biological activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of Methyl 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways, resulting in its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoate can be compared with other thiazole derivatives, such as:
- 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone
- 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone
- 2-methyl-4-(4-methyl-2-(trifluoromethyl)phenyl)-5-thiazolyl
These compounds share the thiazole ring structure but differ in their substituents, leading to variations in their biological activities and applications.
Eigenschaften
IUPAC Name |
methyl 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-7-17-12(13-8)14-10-5-3-9(4-6-10)11(15)16-2/h3-7H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLODCSIQHQXULW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chlorobenzyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2401794.png)
![8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2401795.png)



![4-{3-[(Oxolan-3-yl)methoxy]azetidine-1-carbonyl}benzonitrile](/img/structure/B2401800.png)



![4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2401809.png)
![TERT-BUTYL 2-(AMINOMETHYL)-4H,5H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDINE-5-CAR+](/img/structure/B2401810.png)
![7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2401812.png)
![1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2401814.png)
![2-(4-fluorophenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2401817.png)
